N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide
Description
Chemical Structure: The compound (CAS: 374610-93-2) comprises a 2-oxo-2H-chromene (coumarin) core linked via a carboxamide group to a substituted phenyl ring. The phenyl ring features a diazenyl group (E-configuration) and two methyl substituents (at the 2-position of both the phenyl and diazenyl moieties) (Fig. 1). Its molecular formula is C₂₄H₁₉N₃O₃, with a molecular weight of 397.4 g/mol .
Properties
CAS No. |
374610-93-2 |
|---|---|
Molecular Formula |
C24H19N3O3 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c1-15-7-3-5-9-21(15)27-26-18-11-12-20(16(2)13-18)25-23(28)19-14-17-8-4-6-10-22(17)30-24(19)29/h3-14H,1-2H3,(H,25,28) |
InChI Key |
PMMREISLBSXYJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide involves several steps. One common method includes the reaction of 2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine derivative under specific reaction conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the diazenyl and chromene moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has been explored for various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block its activity.
Comparison with Similar Compounds
Key Features :
- Coumarin backbone: Known for photophysical properties and bioactivity (e.g., antioxidant, anticancer).
- Methyl substituents : Enhance lipophilicity, influencing solubility and membrane permeability.
Comparison with Similar Coumarin Carboxamide Derivatives
Structural Variations and Substituent Effects
Structural Insights :
Key Observations :
- The target compound’s synthesis likely involves diazonium salt coupling under acidic conditions, similar to methods for azo derivatives .
- High melting points (>300°C) in sulfonamide derivatives () suggest strong intermolecular H-bonding, whereas the target’s diazenyl group may reduce crystallinity.
- Methoxy-substituted derivatives () exhibit better solubility in organic solvents compared to sulfonamides or diazenyl compounds.
Activity Insights :
- The target’s diazenyl group may confer antimicrobial activity via intercalation or redox cycling, as seen in azo compounds .
- Methoxy derivatives () are often explored for antioxidant or anticancer effects due to radical-scavenging coumarin cores.
- Sulfonamide analogs () are more suited for enzyme inhibition, leveraging their H-bonding capacity.
Biological Activity
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide, commonly referred to as a chromene derivative, is a compound that has garnered attention due to its potential biological activities. Chromenes are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chromene core with a diazenyl substituent, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of chromene derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 12.7 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 10.5 | Modulation of PI3K/Akt signaling pathway |
The mechanism of action primarily involves the induction of apoptosis and modulation of key signaling pathways associated with cell survival and proliferation.
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases.
Table 2: Antioxidant Activity Assessment
| Assay Method | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| DPPH Radical Scavenging | 22.5 | Ascorbic Acid | 15.0 |
| ABTS Radical Scavenging | 18.0 | Trolox | 12.5 |
These results indicate that the compound exhibits significant antioxidant activity, albeit less potent than standard antioxidants.
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. The anti-inflammatory potential of this chromene derivative was assessed using various in vitro models.
Table 3: Anti-inflammatory Activity Data
| Inflammatory Model | Inhibition (%) at 50 µM |
|---|---|
| LPS-induced TNF-alpha | 65% |
| IL-6 production | 58% |
The compound demonstrated substantial inhibition of pro-inflammatory cytokines, suggesting its potential utility in inflammatory conditions.
Case Studies
- Breast Cancer Study : A recent study investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to untreated controls.
- Oxidative Stress Model : In a model assessing oxidative stress in neuronal cells, the compound exhibited protective effects against hydrogen peroxide-induced damage, highlighting its potential for neuroprotective applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
